molecular formula C24H28N4O B5648078 2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5648078
M. Wt: 388.5 g/mol
InChI Key: QDYZSPVXFNQPEF-UHFFFAOYSA-N
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Description

The compound is part of a broader class of molecules known for their significant pharmacological and chemical interest, often involving diazaspiro decane cores. These compounds are synthesized for their potential biological activities and for exploring their chemical properties.

Synthesis Analysis

The synthesis of compounds based on the diazaspiro[4.5]decan-3-one framework involves complex organic reactions. A notable approach is the synthesis of discrete compound libraries with structures related to 2,8-diazaspiro[4.5]decan-3-one, prepared on solid supports through a spiropiperidine motif, which is a critical step in forming the spiroimidazolidinone system (Feliu, Martínez, & Amblard, 2004).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decan-3-one derivatives involves examining their crystallographic and spectroscopic properties to understand their conformation and configuration. Studies such as those on the crystal structure of similar compounds provide insights into the arrangement of atoms within the molecule and its stereochemistry.

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their participation in various organic reactions, such as cycloadditions and nucleophilic substitutions. The presence of functional groups like benzimidazole allows for further chemical modifications, leading to a wide range of derivatives with potential biological activities (Srinivas, Nagaraj, & Reddy, 2008).

properties

IUPAC Name

2-benzyl-8-[(1-methylbenzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-26-21-10-6-5-9-20(21)25-22(26)17-27-13-11-24(12-14-27)15-23(29)28(18-24)16-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYZSPVXFNQPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCC4(CC3)CC(=O)N(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

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